![molecular formula C12H12N2O B13297387 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13297387.png)
2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a cyclopropyl group and a carbaldehyde functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-5-methylimidazo[1,2-A]pyridine with formylating agents to introduce the carbaldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the cyclization and formylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the carbaldehyde group under mild conditions.
Major Products
Oxidation: 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-A]pyridine derivatives:
5-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but lacks the cyclopropyl group, which may affect its biological activity.
2-Methylimidazo[1,2-A]pyridine: Lacks both the cyclopropyl group and the carbaldehyde functional group, resulting in different chemical properties and reactivity.
Imidazo[1,2-A]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-4-11-13-12(9-5-6-9)10(7-15)14(8)11/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
NLPZHNROGSDTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


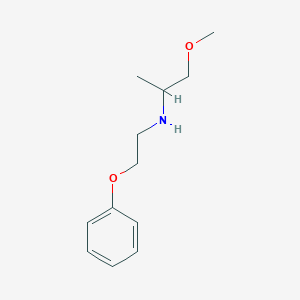

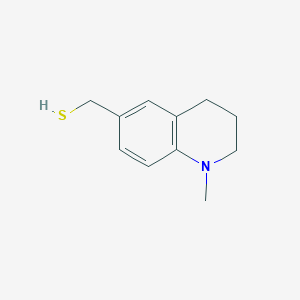
![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)
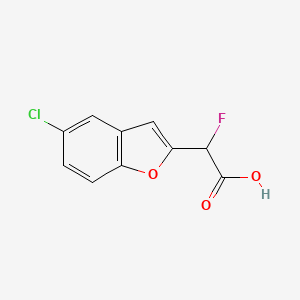


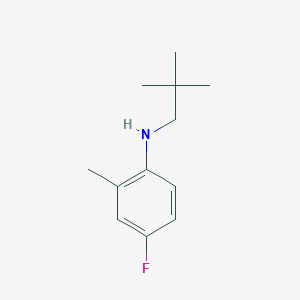
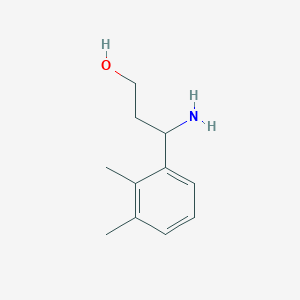
![3-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13297394.png)

![N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13297403.png)
